8-Bromo-6-methylimidazo[1,2-A]pyrazine - 1025976-69-5

8-Bromo-6-methylimidazo[1,2-A]pyrazine

Catalog Number: EVT-345528
CAS Number: 1025976-69-5
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-Bromo-6-methylimidazo[1,2-A]pyrazine is a synthetic compound that belongs to the class of heterocyclic compounds . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-A]pyrazine involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .

Molecular Structure Analysis

The molecular structure of 8-Bromo-6-methylimidazo[1,2-A]pyrazine is represented by the InChI code 1S/C8H7BrN2.ClH/c1-6-4-7 (9)8-10-2-3-11 (8)5-6;/h2-5H,1H3;1H . This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 chlorine atom.

Chemical Reactions Analysis

Imidazo[1,2-A]pyrazines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents .

Physical And Chemical Properties Analysis

8-Bromo-6-methylimidazo[1,2-A]pyrazine has a molecular weight of 212.05 g/mol . It is stored at a temperature of 2-8°C . The compound is solid or liquid in physical form .

Synthesis Analysis

The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyrazine could potentially follow similar pathways described for analogous compounds. One common approach involves the condensation of a suitably substituted 2-amino-pyrazine with a bromo-ketone. For instance, SCA40 is synthesized through the condensation of 2-amino-3-bromopyrazine with bromoacetonitrile followed by subsequent modifications [].

Molecular Structure Analysis

Although a crystal structure for 8-Bromo-6-methylimidazo[1,2-a]pyrazine is unavailable in the literature, its molecular structure can be deduced by analogy to similar compounds like 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine []. This molecule comprises a planar imidazopyrazine ring system with a bromo-substituted pyridine ring attached at position 2.

Chemical Reactions Analysis
  • Phosphodiesterase inhibition: SCA40 demonstrates potent bronchodilatory activity, attributed to its ability to inhibit phosphodiesterase III [, ]. This inhibition leads to increased intracellular cyclic AMP levels, promoting smooth muscle relaxation in the airways.
Applications
  • Bronchodilator development: Given the potent bronchodilatory activity of SCA40 [, , ], 8-Bromo-6-methylimidazo[1,2-a]pyrazine could serve as a starting point for designing novel therapeutic agents for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
  • Anti-inflammatory agent research: Some imidazo[1,2-a]pyrazines display anti-inflammatory properties []. Investigating 8-Bromo-6-methylimidazo[1,2-a]pyrazine in relevant models could uncover its potential in treating inflammatory disorders.

2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine

    Compound Description: This compound is a derivative of imidazopyrazine with a bromopyridyl substituent at position 2 and a methyl group at position 8. The paper focuses on its crystal structure, determined by X-ray diffraction, and discusses the dihedral angle between the pyridine and imidazopyrazine rings. The study highlights that this compound is the major product of a reaction between 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methylpyrazine. []

    Relevance: This compound shares the core imidazo[1,2-a]pyrazine structure with 8-Bromo-6-methylimidazo[1,2-a]pyrazine. The presence of a bromine atom and a methyl group as substituents, although at different positions, further emphasizes the structural similarity. The described synthesis also suggests potential synthetic pathways for the target compound, using appropriately substituted precursors. []

6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile (SCA40)

    Compound Description: SCA40 is identified as a potent bronchodilator with significant therapeutic potential for asthma. [, , , , ] Its chemical synthesis involves a condensation reaction forming the imidazole ring, and the reactivity of the heterocycle can be altered by introducing electron-donating groups. [] Studies show SCA40 exhibits vasorelaxant activity in pulmonary vascular preparations in rats. [] Furthermore, SCA40 displays potent bronchodilator and anti-inflammatory activities in human isolated bronchus, human eosinophils, and in vivo guinea pig models. [, ]

    Relevance: This compound is structurally similar to 8-Bromo-6-methylimidazo[1,2-a]pyrazine due to the shared 6-bromoimidazo[1,2-a]pyrazine core. The presence of a methylamino group at position 8 in SCA40, instead of a methyl group, highlights a minor structural difference. The potent bronchodilatory effects of SCA40 suggest that the target compound, with its similar structure, could potentially exhibit similar biological activity. [, , , , ]

3-(β-D-Galactopyranosyloxy)-6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazine (β-Gal-MCLA)

    Compound Description: This compound is a Cypridina luciferin analog designed for the chemiluminescent assay of β-D-galactosidase (β-Gal). [, ] β-Gal-MCLA undergoes enzymatic removal of galactose to produce MCLA, which then undergoes autoxidation to emit light. [, ] The sensitivity of this assay can be enhanced by the addition of β-cyclodextrins. []

6-Bromo-3-(hydroxymethyl)-8-(methylamino)imidazo[1,2-a]pyrazine (Compound 1)

    Compound Description: This compound was investigated for its interaction with the protein calmodulin. [] Studies using electrospray ionization mass spectrometry (ESIMS) showed the formation of a 2:1 (ligand:protein) complex between Compound 1 and calmodulin. [] This research highlights the potential of imidazo[1,2-a]pyrazine derivatives in interacting with biologically relevant proteins. []

    Relevance: Compound 1 and 8-Bromo-6-methylimidazo[1,2-a]pyrazine share the 6-bromoimidazo[1,2-a]pyrazine core, demonstrating a close structural similarity. The presence of a hydroxymethyl group at position 3 and a methylamino group at position 8 in Compound 1, compared to the methyl group in the target compound, indicates minor structural variations. [] The study on Compound 1's interaction with calmodulin suggests that further research is warranted to explore if the target compound, with its similar structure, exhibits any interactions with biological targets. []

3-Bromo-8-[2,6-dichloro-3-[N-[(E)-4-(N,N-dimethylcarbamoyl)cinnamidoacetyl]-N-methylamino] benzyloxy]-2-methylimidazo[1,2-a]pyridine hydrochloride (FR167344)

    Compound Description: FR167344 is a potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. [] It exhibits high affinity binding to the B2 receptor and inhibits bradykinin-induced phosphatidylinositol hydrolysis. [] Notably, FR167344 is orally active, making it a promising candidate for therapeutic development against diseases involving the bradykinin B2 receptor. [, ]

    Relevance: Although FR167344 possesses a similar imidazo[1,2-a]pyridine core structure to 8-Bromo-6-methylimidazo[1,2-a]pyrazine, the presence of extensive substitutions, including a complex benzyloxy group at position 8 and various other functional groups, significantly differentiates their overall structures and pharmacological profiles. [] Nevertheless, the identification of FR167344 as a potent and selective bradykinin B2 receptor antagonist highlights the potential of exploring similar biological activities for the target compound, possibly after appropriate structural modifications. []

8-[3-[N-[(E)-3-(6-Acetamidopyridin-3-yl)acryloylglycyl]-N-methylamino]-2,6-dichlorobenzyloxy]-2-methylquinoline (FR173657)

    Compound Description: FR173657 is another potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. [] Similar to FR167344, it exhibits high affinity binding to the B2 receptor and inhibits bradykinin-induced phosphatidylinositol hydrolysis. [] These properties make FR173657 a potentially valuable compound for further research and development as a therapeutic agent. []

    Relevance: Despite sharing a 2-methylquinoline core with 8-Bromo-6-methylimidazo[1,2-a]pyrazine, FR173657's distinct structure, characterized by a complex benzyloxy group at position 8 and various other functional groups, sets it apart from the target compound in terms of its overall structure and pharmacological properties. [] Nevertheless, the discovery of FR173657 as a potent and selective bradykinin B2 receptor antagonist underscores the potential of exploring similar biological activities for the target compound, potentially after appropriate structural modifications. []

Properties

CAS Number

1025976-69-5

Product Name

8-Bromo-6-methylimidazo[1,2-A]pyrazine

IUPAC Name

8-bromo-6-methylimidazo[1,2-a]pyrazine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-5-4-11-3-2-9-7(11)6(8)10-5/h2-4H,1H3

InChI Key

ISUGJROMRCUXOH-UHFFFAOYSA-N

SMILES

CC1=CN2C=CN=C2C(=N1)Br

Canonical SMILES

CC1=CN2C=CN=C2C(=N1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.